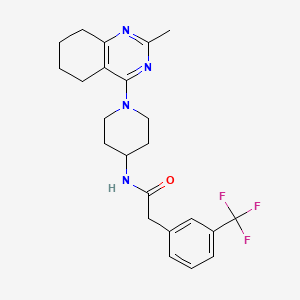
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H27F3N4O and its molecular weight is 432.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis of Alkaloids Recent synthetic achievements have utilized phenylglycinol-derived oxazolopiperidone lactams, including structures related to the specified compound, as starting materials for the enantioselective synthesis of various piperidine-containing alkaloids. This approach has been applied to the synthesis of madangamines, decahydroquinoline, tetrahydroisoquinoline alkaloids, and indole alkaloids, demonstrating the compound's utility in the synthesis of complex natural products and bioactive compounds (Amat et al., 2011).
Acetylcholinesterase Inhibition A study focused on thiazole-piperazine derivatives, closely related to the target compound, revealed significant inhibition of acetylcholinesterase (AChE), a key enzyme involved in neurological functions. This research suggests potential applications of similar compounds in treating diseases characterized by AChE dysregulation, such as Alzheimer's disease. The most active compounds demonstrated inhibition rates comparable to or exceeding those of standard drugs, indicating their potential as leads for new therapeutic agents (Yurttaş et al., 2013).
Platelet Antiaggregating Activity Compounds structurally similar to the specified molecule have exhibited notable platelet antiaggregating activity in vitro, surpassing or matching the efficacy of acetylsalicylic acid. This finding underscores the potential of such compounds in developing treatments for conditions involving abnormal platelet aggregation, such as thrombosis and other cardiovascular diseases (Ranise et al., 1991).
DNA and Protein Binding Studies Research involving paracetamol derivatives with structural similarities to the target compound has explored their interactions with calf thymus DNA (CT DNA) and bovine serum albumin (BSA). These studies indicate the compounds' ability to bind with DNA and proteins through intercalation and other interactions, suggesting potential applications in the design of novel therapeutic agents targeting genetic and protein structures (Raj, 2020).
Insecticidal Activity Pyridine derivatives, sharing a structural framework with the compound of interest, have demonstrated significant insecticidal activity against the cowpea aphid. This suggests the potential of such compounds in developing new, more effective insecticides, with specific derivatives showing activity levels surpassing those of established insecticides (Bakhite et al., 2014).
Propriétés
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O/c1-15-27-20-8-3-2-7-19(20)22(28-15)30-11-9-18(10-12-30)29-21(31)14-16-5-4-6-17(13-16)23(24,25)26/h4-6,13,18H,2-3,7-12,14H2,1H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWREFOQHPSNCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

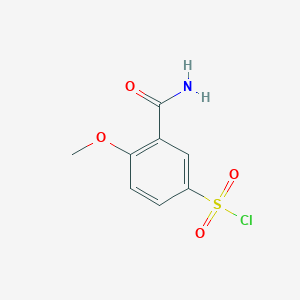
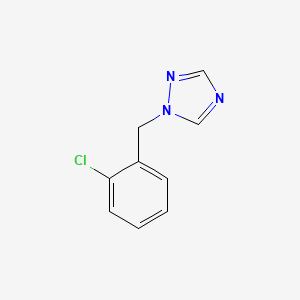

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2388595.png)
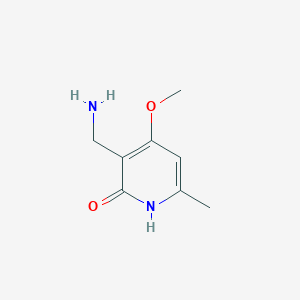

![methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2388601.png)

![N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2388605.png)
![2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2388608.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)
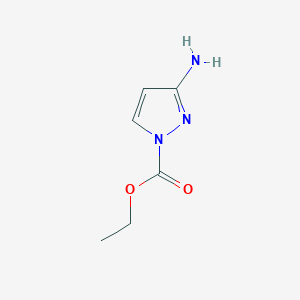
![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2388613.png)
